![molecular formula C11H6N2O3S B1428196 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid CAS No. 1330764-05-0](/img/structure/B1428196.png)

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid

描述

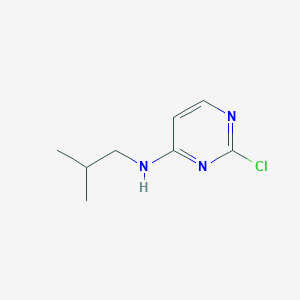

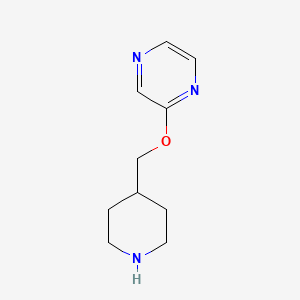

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a compound that contains a thiazole ring, which is a five-membered heterocyclic ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles, which also include imidazoles and oxazoles . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The thiazole ring in 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives, including 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, have been found to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Synthesis and Biological Properties : A study outlined the synthesis of benzothiazole derivatives and their biological properties, including good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Drug Discovery Applications : Another research described the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery, highlighting their potential in synthesizing compounds with different bioactivities (Durcik et al., 2020).

Anticancer Evaluation : A novel series of 2-phenyl thiaolidinone substituted benzothiazole-6-carboxylic acid derivatives were synthesized and evaluated for anticancer activity. Among these, certain compounds exhibited significant activity against human cervical cancer cell lines (Prabhu et al., 2015).

Antibacterial Agents : Research on novel analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Palkar et al., 2017).

Biological Imaging : A study synthesized derivatives of (E)-2-(Benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles and assessed their ability to recognize cysteine in aqueous solution, indicating potential applications in biological imaging (De la Torre et al., 2014).

Antimicrobial Agents : The synthesis and antimicrobial activity of novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles were studied, demonstrating their efficacy as antimicrobial agents against various microorganisms (Belavagi et al., 2015).

Anti-Corrosion Potential : A study on the anti-corrosion potential of newly synthesized thiazole hydrazones in acid media provided insights into their effectiveness in protecting mild steel against corrosion (Chaitra et al., 2016).

未来方向

属性

IUPAC Name |

3-(1,3-thiazol-2-yl)-1,2-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S/c14-11(15)6-1-2-7-8(5-6)16-13-9(7)10-12-3-4-17-10/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEDEMQCBZTEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)ON=C2C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

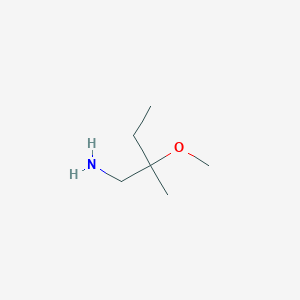

![N-[(oxan-4-yl)methyl]cyclobutanamine](/img/structure/B1428117.png)

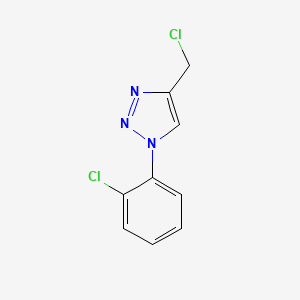

![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)

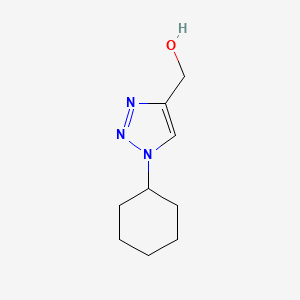

![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)

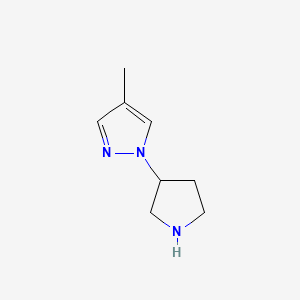

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)